molecular formula C22H19F3N4O3S B10972900 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10972900
M. Wt: 476.5 g/mol
InChI Key: JERYIIBVUFNGHW-CXUHLZMHSA-N
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Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazolopyrimidine cores, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and pyrazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Properties

Molecular Formula

C22H19F3N4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19F3N4O3S/c1-11-17(20(31)32-4)18(15-10-26-28(3)12(15)2)29-19(30)16(33-21(29)27-11)9-13-5-7-14(8-6-13)22(23,24)25/h5-10,18H,1-4H3/b16-9+

InChI Key

JERYIIBVUFNGHW-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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